molecular formula C6H4BrN3S B2559803 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 2006278-02-8

6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine

Cat. No. B2559803
CAS RN: 2006278-02-8
M. Wt: 230.08
InChI Key: GGQKQNSRGGZAED-UHFFFAOYSA-N
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Description

“6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 2006278-02-8 . It has a molecular weight of 231.1 . It is a solid at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .


Molecular Structure Analysis

The IUPAC name of this compound is 6-bromo-7-methyl-2H-2lambda3-[1,2,5]thiadiazolo[3,4-b]pyridine . The InChI code is 1S/C6H5BrN3S/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2,11H,1H3 .


Chemical Reactions Analysis

While specific reactions involving “6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine” are not detailed in the search results, similar compounds have been used in the synthesis of various derivatives . For example, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .


Physical And Chemical Properties Analysis

“6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine” is a solid at room temperature . It has a molecular weight of 231.1 . The compound is stored in a refrigerator .

Scientific Research Applications

Safety And Hazards

The safety information available indicates that this compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQKQNSRGGZAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NSN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine

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